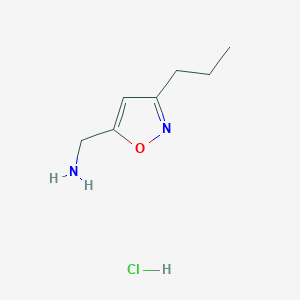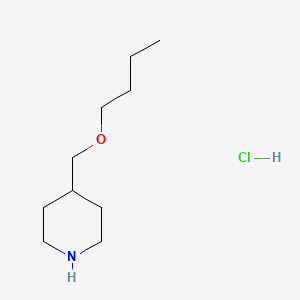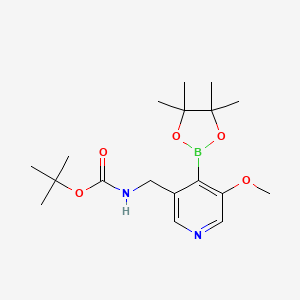![molecular formula C11H22ClNO B1372260 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride CAS No. 1170999-61-7](/img/structure/B1372260.png)
4-[(Cyclopentyloxy)methyl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyclopentyloxy)methyl]piperidine hydrochloride, also known as 4-CPMP, is a synthetic molecule derived from the piperidine family. It is a highly versatile compound that has been widely used in various scientific research applications, such as medicinal chemistry, pharmacology, and biochemistry. 4-CPMP is known to possess a variety of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Aplicaciones Científicas De Investigación
Metabolic Activity and Obesity Research
- Metabolic Impact in Obese Rats : A compound structurally related to 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, exhibited a reduction in food intake and weight gain in obese rats when administered chronically. This suggests potential applications in metabolic studies and obesity research (Massicot, Steiner, & Godfroid, 1985).
Neuropsychopharmacology and Feeding Behavior
- Influence on Feeding Behavior : Another study on the same compound found it impacts satiety and reduces obesity in mice without psychotropic activity. This research could be relevant for understanding feeding behavior and developing treatments for obesity-related conditions (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure and Mitochondrial Function
- Thermogenic Effect : In normal rats, the related compound PM 170 increased energy expenditure by elevating resting oxygen consumption and stimulating mitochondrial oxygen consumption. This demonstrates potential for research into energy metabolism and mitochondrial function (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Molecular Structure and Synthesis
- Crystal and Molecular Structure : Studies on the molecular structure of compounds like (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, which shares a piperidine moiety with this compound, are significant for understanding the chemical properties and potential applications in drug design (Khan et al., 2013).
Neurologic and Pharmacological Studies
- Neurologic Deficit in Primates : Research involving 4-substituted piperidines, similar in structure to this compound, revealed neurological deficits in primates, offering insights into neuropharmacology and potential risks in drug development (Wilkening et al., 1986).
Antimicrobial Research
- Antimycobacterial Activity : The synthesis and evaluation of spiro-piperidin-4-ones, which include piperidine derivatives, for activity against Mycobacterium tuberculosis, suggest the utility of these compounds in antimicrobial research and drug discovery (Kumar et al., 2008).
Propiedades
IUPAC Name |
4-(cyclopentyloxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10;/h10-12H,1-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBXRGKHMXMQNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)
![N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1372180.png)



![3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372186.png)







